molecular formula C12H17NO2 B3061156 Ethyl 2-(4-aminophenyl)butanoate CAS No. 57960-84-6

Ethyl 2-(4-aminophenyl)butanoate

Cat. No.: B3061156
CAS No.: 57960-84-6
M. Wt: 207.27 g/mol
InChI Key: OXUCBZMQKBXZIC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets could be microbial cells or specific enzymes within these cells.

Mode of Action

It’s known that esters, which this compound is a type of, can undergo hydrolysis under acidic or basic conditions . This process could potentially lead to the release of 4-aminophenylbutanoic acid and ethanol, which may interact with the target cells or enzymes.

Biochemical Pathways

It’s worth noting that butanoate, a potential hydrolysis product of this compound, is involved in several metabolic pathways, including butanoate metabolism .

Pharmacokinetics

The compound’s molecular weight of 20727 suggests that it could potentially be absorbed in the gastrointestinal tract following oral administration. The compound’s distribution, metabolism, and excretion would depend on various factors, including its chemical structure and the body’s physiological conditions.

Result of Action

Based on the antimicrobial activity of similar compounds , it’s possible that this compound could lead to the disruption of microbial cell functions, potentially resulting in the death of the microbes.

Action Environment

The action, efficacy, and stability of Ethyl 2-(4-aminophenyl)butanoate could be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the hydrolysis of esters is known to be influenced by the pH of the environment .

Preparation Methods

Ethyl 2-(4-aminophenyl)butanoate can be synthesized through several methods. One common synthetic route involves the reduction of ethyl 2-(4-nitrophenyl)butanoate using hydrazine hydrate and nickel in ethanol under heating conditions . This method yields the desired product with a high yield of 97% . Industrial production methods may vary, but they generally involve similar reduction reactions with appropriate catalysts and solvents.

Chemical Reactions Analysis

Ethyl 2-(4-aminophenyl)butanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrazine hydrate, nickel, and ethanol for reduction . Major products formed from these reactions include ethyl 2-(4-nitrophenyl)butanoate and other substituted derivatives.

Scientific Research Applications

Ethyl 2-(4-aminophenyl)butanoate has diverse applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-(4-aminophenyl)butanoate can be compared with similar compounds such as Ethyl 4-(4-aminophenyl)butanoate . While both compounds share similar structural features, this compound is unique in its specific applications and synthetic routes. Other similar compounds include Benzeneacetic acid derivatives and substituted benzothiazoles .

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique chemical properties and synthetic routes make it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

ethyl 2-(4-aminophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h5-8,11H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUCBZMQKBXZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294491
Record name Ethyl 4-amino-α-ethylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57960-84-6
Record name Ethyl 4-amino-α-ethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57960-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-amino-α-ethylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-amino-α-ethyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 9.13 g (0.0385 mole) of ethyl 2-(4-nitrophenyl)-n-butyrate in 150 ml of ethanol was subjected to hydrogenation in the presence of palladium black catalyst to give 7.51 g (0.0363 mole, 94% yield) of ethyl 2-(4-aminophenyl)-n-butyrate.
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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